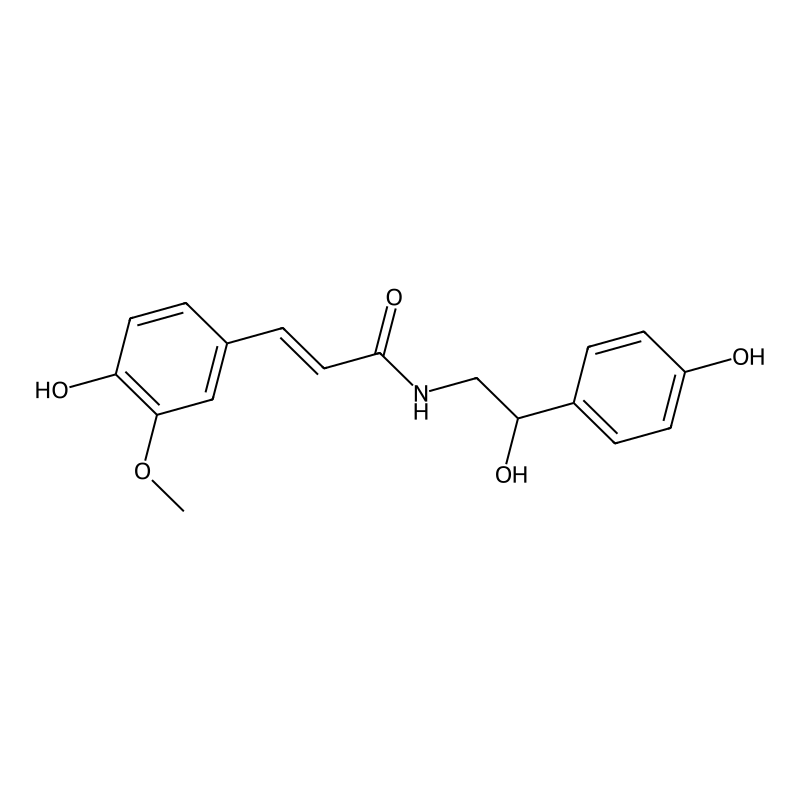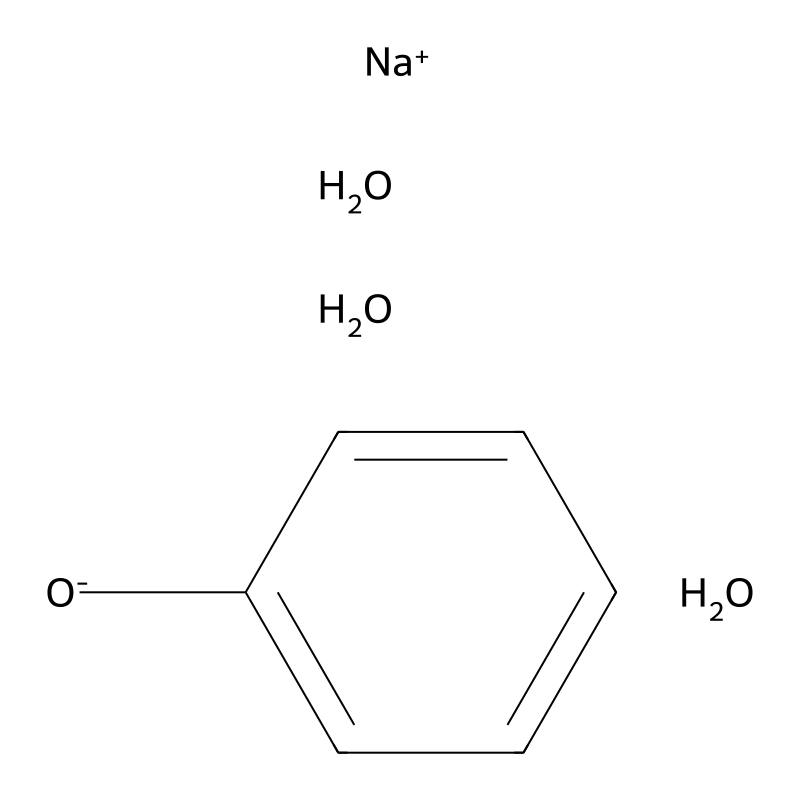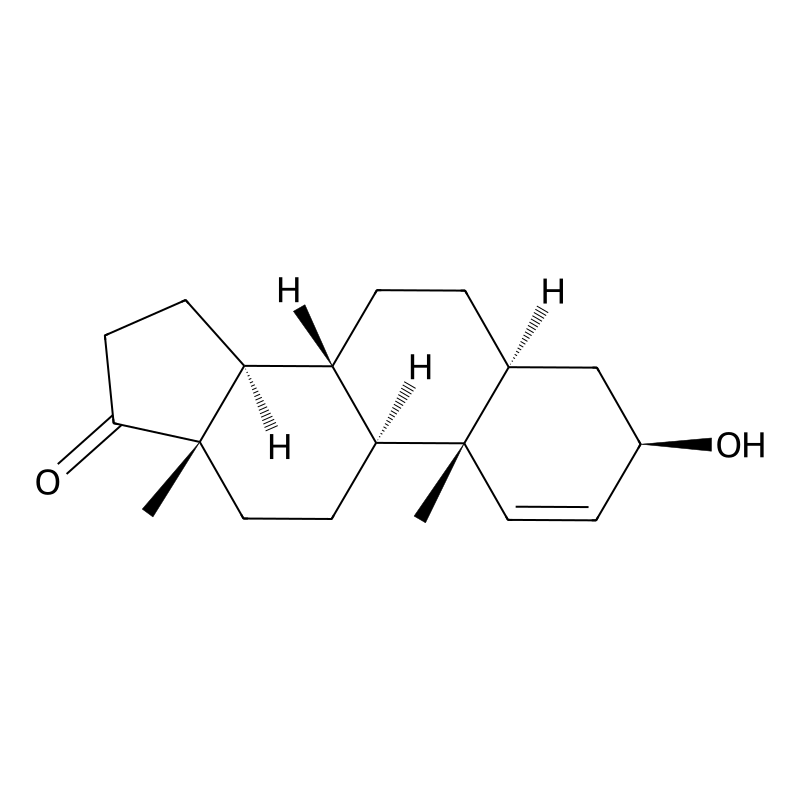4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Photoconductors
Non-Linear Optics (NLO) Applications
Summary of the Application: Non-linear optics (NLO) is the branch of optics that describes the behavior of light in non-linear media, that is, media in which the polarization density P responds non-linearly to the electric field E of the light. The non-linear response of the medium can give rise to a host of interesting phenomena .
Methods of Application: “4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone” can be used as a charge transporting molecule in NLO applications . This involves incorporating the compound into an optical device where it interacts with light.
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is an organic compound characterized by its molecular formula and a molecular weight of approximately 467.6 g/mol. This compound features a central benzaldehyde moiety substituted with dibenzylamino and diphenylhydrazone groups, contributing to its unique chemical properties. It exhibits a melting point range of 148-152 °C and a boiling point around 631.3 °C at standard atmospheric pressure .
- Oxidation: Can be oxidized to form corresponding oxides.
- Reduction: Capable of being reduced to yield amines.
- Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are typical oxidizing agents.
- Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) serve as reducing agents.
- Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often used .
Major Products Formed- Oxidation: Produces corresponding oxides.
- Reduction: Yields various amines.
- Substitution: Results in substituted benzaldehyde derivatives.
- Oxidation: Produces corresponding oxides.
- Reduction: Yields various amines.
- Substitution: Results in substituted benzaldehyde derivatives.
Research indicates that 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone has potential biological activities, particularly in medicinal chemistry. Its structure allows for interaction with biological targets, which may lead to applications in drug development. The compound's ability to form charge-transfer complexes is significant for its potential therapeutic effects, although specific biological mechanisms remain under investigation .
The synthesis of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone typically involves a condensation reaction between 4-(Dibenzylamino)benzaldehyde and N,N-diphenylhydrazine. This reaction is generally conducted in the presence of an acid catalyst under reflux conditions. Following the reaction, purification is achieved through recrystallization techniques to obtain the final product with high purity .
Industrial Production
While detailed industrial production methods are not extensively documented, the synthesis can be scaled up from laboratory conditions. This involves optimizing reaction parameters to enhance yield and purity, alongside implementing efficient purification strategies such as column chromatography or crystallization .
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone finds utility in various fields:
- Chemistry: Serves as an organic photoconductor and charge-transporting molecule for nonlinear optical applications.
- Medicine: Investigated for its potential roles in drug development and therapeutic applications.
- Industry: Used in the creation of advanced materials and electronic devices due to its unique electronic properties .
The interaction studies of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone reveal its capacity to form charge-transfer complexes with various molecular targets. These interactions are crucial for understanding its behavior in electronic applications and potential biological effects. The pathways involved include electron transfer processes and molecular orbital interactions, which are essential for its function as a charge-transporting molecule .
Several compounds share structural similarities with 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Diethylamino)benzaldehyde-N,N-diphenylhydrazone | Used as an analytical reagent; known for spectrophotometric applications. | |
| 4-(Diphenylamino)benzaldehyde | Studied for fluorescence properties; used in dye formation. | |
| 4-(N-Ethyl-N-benzyl)aminobenzaldehyde-N,N-diphenylhydrazone | Similar structure but different substituents affecting reactivity. |
Uniqueness
The uniqueness of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone lies in its specific structure that facilitates effective functioning as an organic photoconductor and charge-transporting molecule. Its ability to form stable charge-transfer complexes distinguishes it from other similar compounds, enhancing its applicability in advanced materials science and electronic devices .








